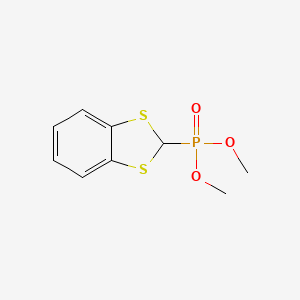

Dimethyl 1,3-Benzodithiol-2-ylphosphonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 713179. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-dimethoxyphosphoryl-1,3-benzodithiole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11O3PS2/c1-11-13(10,12-2)9-14-7-5-3-4-6-8(7)15-9/h3-6,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKVOUPYVLWQXLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(C1SC2=CC=CC=C2S1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11O3PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70328006 | |

| Record name | Dimethyl 1,3-Benzodithiol-2-ylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70328006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62217-35-0 | |

| Record name | Dimethyl 1,3-Benzodithiol-2-ylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70328006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Dimethyl 1,3-Benzodithiol-2-ylphosphonate

Abstract

This technical guide provides a comprehensive overview of the synthesis of Dimethyl 1,3-Benzodithiol-2-ylphosphonate, a key intermediate in various organic syntheses. While a specific, peer-reviewed protocol for this exact molecule is not prominently available in the literature, this document outlines a robust and scientifically sound synthetic strategy based on well-established chemical principles for the formation of related 2-substituted-1,3-benzodithioles and phosphonates. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the synthesis and handling of this important chemical entity. We will delve into the mechanistic underpinnings of the proposed reaction, provide a detailed experimental protocol, and discuss the critical parameters that influence the reaction's success.

Introduction and Significance

This compound is a versatile organophosphorus compound that serves as a valuable building block in organic synthesis.[1] Its structure, featuring a benzodithiole moiety and a phosphonate group, allows for its use in a variety of chemical transformations, most notably in the Horner-Wadsworth-Emmons reaction for the stereoselective synthesis of α,β-unsaturated esters.[2] The 1,3-benzodithiole core itself is a significant structural motif in medicinal chemistry and materials science. This guide will provide the necessary theoretical and practical knowledge for the successful laboratory-scale synthesis of this important reagent.

Proposed Synthetic Pathway: A Mechanistic Perspective

The most logical and efficient route to this compound involves a one-pot, three-component reaction between 1,2-benzenedithiol, an orthoformate (acting as a one-carbon source), and trimethyl phosphite. This approach is analogous to established methods for the synthesis of other 2-substituted 1,3-benzodithioles.

The proposed reaction mechanism is initiated by the acid-catalyzed reaction of 1,2-benzenedithiol with trimethyl orthoformate. This forms a reactive intermediate which is then attacked by trimethyl phosphite. A subsequent Arbuzov-type rearrangement leads to the final product.

Caption: Proposed reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on analogous syntheses of related compounds. Researchers should perform a thorough risk assessment before conducting this experiment.

3.1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |

| 1,2-Benzenedithiol | 142.24 | 1.42 g | 10 mmol | >98% |

| Trimethyl Orthoformate | 106.12 | 1.27 g (1.3 mL) | 12 mmol | >98% |

| Trimethyl Phosphite | 124.08 | 1.49 g (1.3 mL) | 12 mmol | >97% |

| Toluene | - | 50 mL | - | Anhydrous |

| p-Toluenesulfonic acid | 172.20 | 50 mg | 0.29 mmol | Monohydrate |

3.2. Equipment

-

Three-necked round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Dropping funnel

-

Inert gas (Nitrogen or Argon) supply

-

Standard laboratory glassware for work-up and purification

-

Rotary evaporator

-

Silica gel for column chromatography

3.3. Step-by-Step Procedure

-

Reaction Setup: Assemble a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, and a dropping funnel. Flame-dry the apparatus under a stream of inert gas to ensure anhydrous conditions.

-

Charging the Flask: To the flask, add 1,2-benzenedithiol (1.42 g, 10 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (50 mg).

-

Solvent Addition: Add 30 mL of anhydrous toluene to the flask.

-

Reagent Addition: In the dropping funnel, prepare a mixture of trimethyl orthoformate (1.3 mL, 12 mmol) and trimethyl phosphite (1.3 mL, 12 mmol) in 20 mL of anhydrous toluene.

-

Reaction Initiation: Add the solution from the dropping funnel to the stirred solution in the flask at room temperature over 15 minutes.

-

Heating: Heat the reaction mixture to reflux (approximately 110 °C) and maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a white to off-white solid.

Caption: A streamlined workflow for the synthesis of this compound.

Trustworthiness and Self-Validating Systems

The integrity of this synthetic protocol relies on careful monitoring and characterization at each stage.

-

Reaction Monitoring: The progress of the reaction should be diligently monitored by TLC. The disappearance of the starting materials and the appearance of the product spot will indicate the reaction's endpoint.

-

Product Characterization: The identity and purity of the final product, this compound, must be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR will provide definitive structural confirmation.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Melting Point: A sharp melting point is indicative of high purity.

-

Conclusion

References

-

MySkinRecipes. This compound. [Link]

-

Sharma, P., & Kumar, A. (2018). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Catalysts, 8(11), 536. [Link]

-

Li, Z., et al. (2023). Stereoselective synthesis of (E)-α,β-unsaturated esters: triethylamine-catalyzed allylic rearrangement of enol phosphates. RSC Advances, 13(22), 15065-15069. [Link]

-

American Chemical Society. 1,2-Benzenedithiol. [Link]

-

Organic Chemistry Portal. Phosphonate synthesis by substitution or phosphonylation. [Link]

Sources

An In-depth Technical Guide to Dimethyl 1,3-Benzodithiol-2-ylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Foreword

Dimethyl 1,3-Benzodithiol-2-ylphosphonate stands as a significant reagent in modern organic synthesis, offering a unique combination of reactivity and stability. This guide, intended for chemists in research and development, provides a comprehensive overview of its properties, synthesis, and applications, with a focus on the mechanistic underpinnings and practical considerations that are crucial for its effective utilization. As a versatile building block, a thorough understanding of its characteristics is paramount for innovation in both academic and industrial settings.

Compound Profile: Core Properties and Specifications

This compound, also known by its synonyms 1,3-Benzodithiol-2-ylphosphonic Acid Dimethyl Ester and 2-Dimethoxyphosphinyl-1,3-benzodithiole, is a stable, crystalline solid at room temperature.[1] Its robust structure, featuring a phosphonate group attached to a benzodithiole core, makes it a valuable asset in the synthetic chemist's toolbox.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 62217-35-0 | [1] |

| Molecular Formula | C₉H₁₁O₃PS₂ | |

| Molecular Weight | 262.28 g/mol | |

| Appearance | White to almost white powder/crystal | |

| Melting Point | 120.0 - 124.0 °C | |

| Purity | >98.0% (GC) |

Structural Information

The molecular architecture of this compound has been elucidated by X-ray crystallography. The compound crystallizes in the monoclinic space group P12₁/n1. This detailed structural information provides a foundational understanding of its steric and electronic properties, which in turn dictate its reactivity.[2][3]

Synthesis and Elucidation

Further research into specialized chemical literature is recommended to uncover or adapt a robust synthetic procedure.

Spectroscopic Characterization

A comprehensive spectroscopic analysis is essential for the unambiguous identification and quality control of this compound. While a complete set of published spectra is not widely available, the expected spectral characteristics can be inferred from its structure and comparison with analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzodithiole ring, the methoxy protons of the phosphonate group, and the unique proton at the 2-position of the dithiole ring.

-

¹³C NMR: The carbon NMR spectrum would reveal the chemical shifts for the aromatic carbons, the methoxy carbons, and the carbon atom bonded to the phosphorus.

-

³¹P NMR: The phosphorus-31 NMR spectrum is a critical tool for characterizing organophosphorus compounds and would exhibit a characteristic chemical shift for the phosphonate group.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for P=O stretching, P-O-C stretching, and C-S stretching, as well as aromatic C-H and C=C vibrations.

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound and provide fragmentation patterns useful for structural confirmation.

Key Applications in Organic Synthesis

The primary utility of this compound lies in its role as a key intermediate in the synthesis of a variety of organophosphorus compounds. Its unique structural features allow for the strategic introduction of the phosphonate moiety into more complex molecular frameworks.

The Horner-Wadsworth-Emmons Reaction: A Mechanistic Overview

A cornerstone of its application is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction provides a reliable method for the stereoselective synthesis of alkenes from aldehydes and ketones.[4][5] The phosphonate-stabilized carbanion, generated by deprotonation of this compound, is more nucleophilic and less basic than the corresponding Wittig ylides, offering distinct advantages in many synthetic scenarios.[4]

The general mechanism of the HWE reaction is as follows:

-

Deprotonation: A suitable base abstracts the acidic proton alpha to the phosphonate group, forming a stabilized carbanion.

-

Nucleophilic Addition: The carbanion adds to the carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate.

-

Oxaphosphetane Formation: The intermediate undergoes cyclization to form a four-membered oxaphosphetane ring.

-

Elimination: The oxaphosphetane collapses, yielding the alkene product and a water-soluble phosphate byproduct, which simplifies purification.[4][5]

The HWE reaction generally favors the formation of (E)-alkenes, a stereoselectivity that can be influenced by reaction conditions and the structure of the reactants.[4][6]

Diagram: Generalized Horner-Wadsworth-Emmons Reaction Workflow

Caption: Workflow of the Horner-Wadsworth-Emmons reaction.

Enzyme Inhibitor Design

The phosphonate group can act as a stable mimic of the tetrahedral transition state of phosphate ester hydrolysis. This property makes this compound a valuable precursor in the design and synthesis of enzyme inhibitors, particularly for proteases and phosphatases, which are important targets in drug development.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are essential when handling this compound. While a specific Safety Data Sheet (SDS) for this compound is not widely disseminated, general guidelines for handling phosphonate esters should be followed.

General Safety Recommendations

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Do not ingest.

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases.[7]

Storage and Stability

This compound is sensitive to light, air, and heat. For long-term stability, it should be stored under the following conditions:

-

Temperature: Refrigerate at 0-10°C.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).

-

Container: Keep in a tightly sealed, light-resistant container.

Conclusion and Future Outlook

This compound is a reagent of considerable utility and potential. Its role in the stereoselective synthesis of alkenes via the Horner-Wadsworth-Emmons reaction is well-established, and its application in the development of enzyme inhibitors continues to be an area of active research. The further exploration of its reactivity and the development of novel synthetic methodologies centered around this compound are anticipated to open new avenues in medicinal chemistry and materials science. A deeper understanding of its properties, facilitated by comprehensive guides such as this, will undoubtedly accelerate these discoveries.

References

-

Organic Syntheses. (n.d.). 7 - Organic Syntheses Procedure. Retrieved from [Link]

-

Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

- Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.

-

Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

-

PubChem. (n.d.). Dimethyl (3-oxo-1,3-dihydro-2-benzofuran-1-yl)phosphonate. Retrieved from [Link]

-

CONICET. (n.d.). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Retrieved from [Link]

-

Myers, A. G. (n.d.). Olefination Reactions. Andrew G. Myers Research Group. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). (Supporting Information) Direct Phosphonation of Quinoxalin-2(1H)-ones under Transition-Metal-Free Conditions. Retrieved from [Link]

-

Głowacka, I. E., Hartwich, A., Rozpara, I., & Piotrowska, D. G. (2021). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Molecules, 26(11), 3160. [Link]

-

Pras, N. (n.d.). Expeditious synthesis of (±)-diethyl 2-alkyl- and 2-aryl-(3-oxoisoindolin-1- yl)phosphonates using OSU-6 catalyst. The Royal Society of Chemistry. Retrieved from [Link]

-

Organic Syntheses. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Organic Syntheses, 100, 84-98. [Link]

-

Organic Syntheses Procedure. (n.d.). Diethyl (1-Diazo-2-oxopropyl)phosphonate. Retrieved from [Link]

-

Zhang, Y., et al. (2020). Switchable Copper-Catalyzed Approach to Benzodithiole, Benzothiaselenole, and Dibenzodithiocine Skeletons. Organic Letters, 22(5), 1833-1837. [Link]

-

Organic Syntheses Procedure. (n.d.). rhodium-catalyzed heterocycloaddition of a diazomalonate and a nitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Retrieved from [Link]

- Xu, F. Y., et al. (2003). Crystal structure of 2-dimethoxy-phosphinyl-1,3-benzodithiole, (C6H4S2CH)PO(OCH3)2. Zeitschrift für Kristallographie-New Crystal Structures, 218(4), 535-536.

-

ResearchGate. (n.d.). Crystal structure of 2-dimethoxyphosphinyl-l,3-benzodithiole (C6H4S2CH)PO(OCH3)2. Retrieved from [Link]

-

Sabaa, M. W., et al. (2021). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 9, 686359. [Link]

-

MDPI. (n.d.). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Retrieved from [Link]

-

MDPI. (n.d.). Benzo[8][9][10]dithiazole Compounds: A History of Synthesis and Their Renewed Applicability in Materials and Synthetic Chemistry, Originating from the Herz Reaction. Retrieved from [Link]

- Google Patents. (n.d.). WO2018234299A1 - PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS.

-

ResearchGate. (n.d.). (PDF) Benzo[c][8][9][11]thiadiazole Donor-Acceptor Dyes: A Synthetic, Spectroscopic and Computational Study. Retrieved from [Link]

-

RSC Publishing. (n.d.). Catalyst-free reaction of 2-(4H-benzo[d][8][10]oxazin-4-yl)acrylates: synthesis of 1,2-dihydroquinolines and 2,3-dihydropyrroles. Retrieved from [Link]

-

MDPI. (n.d.). Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: 2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules. Retrieved from [Link]

Sources

- 1. usbio.net [usbio.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 5. Wittig-Horner Reaction [organic-chemistry.org]

- 6. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Dimethyl (3-oxo-1,3-dihydro-2-benzofuran-1-yl)phosphonate | C10H11O5P | CID 11118213 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Dimethoxyphosphinyl-1,3-benzodithiole: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

Organophosphorus compounds, particularly phosphonates, represent a cornerstone in modern medicinal chemistry, offering a versatile scaffold for the development of a wide array of therapeutic agents.[1][2] Their ability to act as stable mimics of phosphate esters, combined with their unique physicochemical properties, has led to their successful application in antiviral, anticancer, and antibacterial therapies.[3][4][5] Within this broad class of molecules, 2-Dimethoxyphosphinyl-1,3-benzodithiole emerges as a compound of significant interest, bridging the fields of organophosphorus and sulfur-based heterocyclic chemistry. This guide provides a comprehensive technical overview of its molecular structure, a detailed protocol for its synthesis, an analysis of its spectroscopic characteristics, and a discussion of its reactivity and potential applications in drug discovery and organic synthesis.

Molecular Structure and Physicochemical Properties

2-Dimethoxyphosphinyl-1,3-benzodithiole is a unique molecule that incorporates a phosphonate group at the 2-position of a 1,3-benzodithiole heterocyclic system.

Systematic Name: Dimethyl (1,3-benzodithiol-2-yl)phosphonate Molecular Formula: C₉H₁₁O₃PS₂ Molecular Weight: 262.29 g/mol

The molecular structure has been elucidated by single-crystal X-ray diffraction, providing precise data on bond lengths and angles. The 1,3-benzodithiole ring system is nearly planar, and the phosphorus center adopts a tetrahedral geometry, as is typical for phosphonates.[6]

Structural Data from X-ray Crystallography

| Parameter | Value (Å) |

| P-O(1) | 1.46 |

| P-O(2) | 1.56 |

| P-O(3) | 1.56 |

| P-C(2) | 1.83 |

| S(1)-C(7a) | 1.75 |

| S(1)-C(2) | 1.84 |

| S(2)-C(3a) | 1.75 |

| S(2)-C(2) | 1.84 |

| Selected bond lengths. Data extracted from Xu, F.-Y., et al. (2003).[6] |

The presence of the electron-withdrawing phosphonate group at the 2-position significantly influences the electronic properties of the benzodithiole ring, affecting its reactivity and potential as a synthetic intermediate.

Synthesis of 2-Dimethoxyphosphinyl-1,3-benzodithiole

The primary and most efficient method for the synthesis of 2-dimethoxyphosphinyl-1,3-benzodithiole is the Michaelis-Arbuzov reaction.[7] This classic reaction provides a reliable pathway for the formation of a carbon-phosphorus bond.

Reaction Principle: The Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite with an alkyl halide to form a phosphonate. In the case of 2-dimethoxyphosphinyl-1,3-benzodithiole, the reaction proceeds via the nucleophilic attack of a trialkyl phosphite, typically trimethyl phosphite, on a suitable 1,3-benzodithiolylium salt.

The general mechanism can be depicted as follows:

Figure 1: General scheme for the synthesis of 2-Dimethoxyphosphinyl-1,3-benzodithiole.

Detailed Experimental Protocol

The following protocol is based on the method described by Akiba, Ishikawa, and Inamoto in 1978.[4]

Materials:

-

1,3-Benzodithiolylium Tetrafluoroborate

-

Trimethyl Phosphite

-

Dry Acetonitrile

Procedure:

-

To a stirred solution of 1,3-benzodithiolylium tetrafluoroborate in dry acetonitrile, add trimethyl phosphite dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Continue stirring the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol) to afford 2-dimethoxyphosphinyl-1,3-benzodithiole as a crystalline solid.

Causality Behind Experimental Choices:

-

Dry Acetonitrile: The use of a dry, polar aprotic solvent like acetonitrile is crucial to prevent the hydrolysis of the starting materials and the product, as well as to facilitate the dissolution of the ionic starting material.

-

Inert Atmosphere: An inert atmosphere is necessary to prevent the oxidation of the trimethyl phosphite.

-

Room Temperature: The reaction is typically carried out at room temperature, as it proceeds efficiently without the need for heating, which could lead to side reactions.

Spectroscopic Characterization

A thorough spectroscopic analysis is essential for the unambiguous identification and characterization of 2-dimethoxyphosphinyl-1,3-benzodithiole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Assignment |

| ¹H NMR | ~7.2-7.0 | Multiplet | - | Aromatic protons (C₆H₄) |

| ~4.9 | Doublet | JP-H ≈ 14 | C(2)-H | |

| ~3.8 | Doublet | JP-H ≈ 11 | OCH₃ | |

| ¹³C NMR | ~140 | Doublet | JP-C | C(3a), C(7a) |

| ~126 | Singlet | - | Aromatic CH | |

| ~122 | Singlet | - | Aromatic CH | |

| ~54 | Doublet | JP-C | OCH₃ | |

| ~50 | Doublet | JP-C | C(2) | |

| ³¹P NMR | ~20 | Singlet | - | P=O |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the spectrometer frequency. The values presented are typical for this class of compound.

Interpretation of NMR Data:

-

¹H NMR: The aromatic region shows a complex multiplet corresponding to the four protons of the benzene ring. The proton at the 2-position of the benzodithiole ring appears as a characteristic doublet due to coupling with the phosphorus atom. The methoxy groups of the phosphonate also appear as a doublet due to coupling with the phosphorus atom.

-

¹³C NMR: The carbon atoms of the benzodithiole ring and the methoxy groups all show coupling to the phosphorus atom, resulting in doublet signals.

-

³¹P NMR: A single resonance in the expected region for a phosphonate confirms the presence of the dimethoxyphosphinyl group.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

| **Wavenumber (cm⁻¹) ** | Vibrational Mode |

| ~3060 | C-H stretching (aromatic) |

| ~2950, ~2850 | C-H stretching (aliphatic, OCH₃) |

| ~1250 | P=O stretching |

| ~1030 | P-O-C stretching |

| ~1450, ~1580 | C=C stretching (aromatic) |

The strong absorption band around 1250 cm⁻¹ is a key diagnostic peak for the presence of the phosphoryl (P=O) group.

Reactivity and Synthetic Applications

The primary synthetic utility of 2-dimethoxyphosphinyl-1,3-benzodithiole lies in its role as a Horner-Wadsworth-Emmons (HWE) reagent.[4][7] The phosphonate group stabilizes an adjacent carbanion, which can then undergo olefination reactions with aldehydes and ketones.

The Horner-Wadsworth-Emmons Reaction

Deprotonation of 2-dimethoxyphosphinyl-1,3-benzodithiole with a strong base, such as n-butyllithium, generates a highly nucleophilic phosphonate carbanion. This carbanion readily reacts with a variety of carbonyl compounds to form 2-ylidene-1,3-benzodithiole derivatives, which are valuable precursors for the synthesis of tetrathiafulvalene (TTF) analogues and other sulfur-containing heterocycles.

Figure 2: Horner-Wadsworth-Emmons reaction using 2-Dimethoxyphosphinyl-1,3-benzodithiole.

This reactivity makes 2-dimethoxyphosphinyl-1,3-benzodithiole a valuable building block in organic synthesis, particularly for the construction of electron-rich π-systems used in materials science.

Potential in Drug Development

While direct applications of 2-dimethoxyphosphinyl-1,3-benzodithiole in drug development are not extensively documented, its structural motifs—the phosphonate group and the 1,3-benzodithiole core—are of significant interest to medicinal chemists.

-

The Phosphonate Moiety: As previously mentioned, phosphonates are widely used as bioisosteres of phosphates and carboxylates in drug design.[3][4] They can improve the pharmacokinetic profile of a drug candidate by enhancing its solubility and metabolic stability.

-

The 1,3-Benzodithiole Core: Derivatives of 1,3-benzodithiole have been reported to exhibit a range of biological activities, including antimicrobial and anticancer properties. The rigid, sulfur-containing heterocyclic system can serve as a scaffold for the design of novel bioactive molecules.

The combination of these two pharmacologically relevant moieties in a single molecule makes 2-dimethoxyphosphinyl-1,3-benzodithiole and its derivatives attractive targets for future drug discovery efforts. The phosphonate group could be further modified to create prodrugs with enhanced cell permeability and targeted delivery.[1][5]

Conclusion

2-Dimethoxyphosphinyl-1,3-benzodithiole is a fascinating molecule at the intersection of organophosphorus and heterocyclic chemistry. Its synthesis via the Michaelis-Arbuzov reaction is well-established, and its structure has been confirmed by X-ray crystallography and various spectroscopic techniques. The primary utility of this compound lies in its application as a Horner-Wadsworth-Emmons reagent for the synthesis of complex sulfur-containing heterocycles. While its direct therapeutic applications are yet to be fully explored, the presence of both a phosphonate group and a 1,3-benzodithiole core suggests a promising potential for its derivatives in the field of drug discovery. This guide serves as a foundational resource for researchers and scientists interested in exploring the chemistry and potential applications of this versatile compound.

References

- Ji, X., et al. (2013). [Application of phosphates and phosphonates prodrugs in drug research and development]. Yao Xue Xue Bao, 48(5), 621-634.

- Slavíková, B., et al. (2021). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry, 9, 797949.

- Turhanen, P. A., & Vepsäläinen, J. J. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development. Frontiers in Chemistry, 9, 689880.

-

Akiba, K., Ishikawa, K., & Inamoto, N. (1978). Synthesis of 1,4-Dithiafulvenes and 1,4-Dithiafulvalenes by Carbonyl Olefination Using 2-Dimethoxyphosphinyl-1,3-benzodithiole. Bulletin of the Chemical Society of Japan, 51(9), 2674-2683. [Link]

- Gallagher, A. M., & Wiemer, A. J. (2020). Phosphonate Prodrugs: An Overview and Recent Advances. Molecules, 25(15), 3457.

- Kostoudi, S., & Pampalakis, G. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. International Journal of Molecular Sciences, 23(6), 3395.

-

PubChem. (n.d.). 1,3-Benzodithiole. PubChem Compound Summary for CID 12246284. Retrieved from [Link]

- Patel, N. B., & Shaikh, F. M. (2010). Review of synthesis and medicinal importance of 1,3-benzothiazole. Journal of Saudi Chemical Society, 14(3), 233-245.

- Xu, F.-Y., et al. (2003). Crystal structure of 2-dimethoxy-phosphinyl-1,3-benzodithiole, (C6H4S2CH)PO(OCH3)2. Zeitschrift für Kristallographie - New Crystal Structures, 218(4), 535-536.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Bulletin of the Chemical Society of Japan - Nihon Kagakkai - Google Libros [books.google.cl]

An In-depth Technical Guide to the Mechanism of Action of Dimethyl 1,3-Benzodithiol-2-ylphosphonate

Abstract: Dimethyl 1,3-benzodithiol-2-ylphosphonate is a unique organophosphorus compound whose specific biological mechanism of action is not yet extensively characterized in peer-reviewed literature. This guide synthesizes established principles from organophosphorus chemistry and medicinal chemistry to propose a primary, evidence-based mechanistic hypothesis. We posit that its principal mode of action is the inhibition of acetylcholinesterase (AChE), a mechanism common to many organophosphorus insecticides.[1][2] Furthermore, this document explores alternative mechanisms, including the potential for the phosphonate group to act as a phosphate mimic, thereby inhibiting other critical enzymes, and the intrinsic biological activities of the 1,3-benzodithiole moiety.[3][4] This guide provides a comprehensive theoretical framework and detailed experimental protocols for researchers to systematically investigate and validate these proposed mechanisms.

Introduction and Molecular Overview

This compound (CAS 62217-35-0) is an organophosphorus compound featuring a central phosphonate group linked to a 1,3-benzodithiole heterocycle.[1] Its structure combines two moieties of significant biological interest: the phosphonate ester and the benzodithiole core.

-

The Phosphonate Group: Organophosphorus compounds are renowned for their potent biological activities, largely stemming from their ability to interact with and inhibit enzymes.[5] The phosphonate group (C-PO(OR)₂) is a stable structural analog of a phosphate ester (O-PO(OR)₂), a ubiquitous functional group in biochemistry. This structural similarity allows phosphonates to act as competitive inhibitors or "suicide substrates" for enzymes that process phosphate-containing molecules.[3][6]

-

The 1,3-Benzodithiole Moiety: Sulfur-containing heterocyclic systems, including benzodithioles and their analogs, are known to possess a wide spectrum of biological activities, notably antifungal properties.[3][4]

Given the lack of direct studies on this specific molecule, this guide will build its analysis from these foundational chemical principles to propose a logical and testable mechanism of action.

Primary Hypothesized Mechanism: Acetylcholinesterase Inhibition

The most well-documented mechanism of action for organophosphorus compounds with insecticidal or neurotoxic potential is the inhibition of acetylcholinesterase (AChE).[1][5] AChE is a critical serine hydrolase responsible for terminating nerve impulses at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine.

The Chemistry of Inhibition

The inhibition of AChE by organophosphorus compounds is a covalent modification of the enzyme's active site.[2] The process can be described as follows:

-

Binding: The organophosphorus molecule docks within the active site of AChE. The active site contains a catalytic triad, with a key serine residue (Ser200 in human AChE).[7]

-

Phosphorylation: The phosphorus atom of the phosphonate is electrophilic and is attacked by the nucleophilic hydroxyl group of the serine residue. This results in the formation of a stable, covalent phosphonyl-serine bond.[3][5]

-

Enzyme Inactivation: This phosphorylation event renders the enzyme inactive. Unlike the transient acetylation that occurs during normal acetylcholine hydrolysis, the phosphonylated enzyme is extremely stable and resistant to hydrolysis, effectively taking the enzyme out of commission.[2]

-

Cholinergic Crisis: The inactivation of AChE leads to an accumulation of acetylcholine in the synaptic cleft. This causes continuous stimulation of cholinergic receptors, leading to a state known as a cholinergic crisis, characterized by neuromuscular paralysis, seizures, and, in high doses, respiratory failure and death.[1][5]

Visualizing the AChE Inhibition Pathway

The following diagram illustrates the proposed inhibitory action of this compound on acetylcholinesterase.

Caption: Experimental workflow for the in vitro AChE inhibition assay.

Conclusion

While direct experimental data on the mechanism of action of this compound remains to be published, a robust hypothesis can be formulated based on its chemical structure. The presence of the dimethylphosphonate group strongly suggests that its primary mode of action is the irreversible inhibition of acetylcholinesterase through phosphorylation of the active site serine residue. This mechanism aligns with a vast body of knowledge on organophosphorus compounds. Secondary mechanisms, such as the inhibition of other hydrolases or direct antifungal activity imparted by the benzodithiole ring, represent valuable avenues for further investigation. The experimental framework provided in this guide offers a clear, validated, and rigorous pathway for researchers to elucidate the precise biological activity of this compound, contributing vital data to the fields of toxicology, drug development, and pesticide research.

References

-

Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. (2023). MDPI. [Link]

-

Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. (n.d.). ResearchGate. [Link]

-

Acetylcholinesterase inhibitor. (n.d.). Wikipedia. [Link]

-

Acetylcholinesterase inhibition: does it explain the toxicity of organophosphorus compounds?. (n.d.). Semantic Scholar. [Link]

-

Synthesis and antifungal activity of 1,3,2-benzodithiazole S-oxides. (n.d.). PubMed. [Link]

-

Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (n.d.). PubMed Central. [Link]

-

X-ray Crystallographic Studies on Acetylcholinesterase and Related Enzymes. (n.d.). Defense Technical Information Center. [Link]

-

Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. (n.d.). ResearchGate. [Link]

-

Acetylcholinesterase. Two types of inhibition by an organophosphorus compound: one the formation of phosphorylated enzyme and the other analogous to inhibition by substrate. (n.d.). PubMed Central. [Link]

-

Inhibition pathways of the potent organophosphate CBDP with cholinesterases revealed by X-ray crystallographic snapshots and mass spectrometry. (2013). PubMed. [Link]

-

Structural and dynamic effects of paraoxon binding to human acetylcholinesterase by X-ray crystallography and inelastic neutron scattering. (2022). OSTI.GOV. [Link]

-

Transition state analogs. (n.d.). Taylor & Francis Online. [Link]

-

In vitro acetylcholinesterase inhibition by psoralen using molecular docking and enzymatic studies. (n.d.). PubMed Central. [Link]

-

Phosphonates as analogues of natural phosphates. (n.d.). ACS Publications. [Link]

-

Switchable Copper-Catalyzed Approach to Benzodithiole, Benzothiaselenole, and Dibenzodithiocine Skeletons. (n.d.). ACS Publications. [Link]

-

Acetylcholinesterase Inhibition Assay (Tick or Eel). (n.d.). Attogene. [Link]

Sources

- 1. usbio.net [usbio.net]

- 2. This compound | 62217-35-0 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 3. Synthesis and antifungal activity of 1,3,2-benzodithiazole S-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ias.ac.in [ias.ac.in]

- 5. mdpi.com [mdpi.com]

- 6. Antifungal Activity of a Library of Aminothioxanthones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, antifungal and cytotoxic activities of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1,3-Benzodithiol-2-ylphosphonic Acid Dimethyl Ester

This guide provides a comprehensive overview and detailed protocols for the synthesis of 1,3-Benzodithiol-2-ylphosphonic Acid Dimethyl Ester, a molecule of interest for researchers in medicinal chemistry and materials science. The unique electronic properties of the 1,3-benzodithiole scaffold, combined with the versatile reactivity of the phosphonate group, make this compound a valuable building block for the development of novel therapeutic agents and functional materials. This document is intended for an audience of researchers, scientists, and drug development professionals, offering field-proven insights and a self-validating system of protocols.

Introduction: The Significance of the 1,3-Benzodithiole and Phosphonate Moieties

The 1,3-benzodithiole unit is a privileged heterocyclic scaffold known for its interesting redox properties and its presence in various electroactive materials. Its ability to undergo reversible oxidation to a stable radical cation has led to its incorporation into organic conductors and charge-transfer complexes. In the realm of medicinal chemistry, derivatives of 1,3-benzodithiole have been explored for a range of biological activities.

Phosphonates, as isosteres of phosphates, are of significant interest in drug design due to their enhanced stability towards enzymatic hydrolysis.[1] The replacement of a labile phosphate ester with a robust phosphonate can improve the pharmacokinetic profile of a drug candidate. Phosphonate derivatives have found applications as enzyme inhibitors, antiviral agents, and bone-targeting drugs.

The combination of these two moieties in 1,3-Benzodithiol-2-ylphosphonic Acid Dimethyl Ester creates a molecule with a unique potential for applications at the interface of materials science and pharmacology.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of the target molecule is best approached through a convergent strategy. The key disconnection is the carbon-phosphorus bond, which can be formed by reacting a nucleophilic 2-substituted 1,3-benzodithiole with an electrophilic phosphorus reagent. This leads to a three-step synthetic sequence starting from commercially available precursors.

Caption: Retrosynthetic analysis of the target molecule.

The forward synthesis, therefore, involves:

-

Formation of the 1,3-Benzodithiole Core: Cyclization of 1,2-benzenedithiol with dichloromethane.

-

Generation of the Key Nucleophile: Deprotonation of 1,3-benzodithiole at the 2-position using a strong base to form 2-lithio-1,3-benzodithiole.

-

Phosphonylation: Reaction of the lithiated intermediate with dimethyl chlorophosphate to yield the final product.

Mechanistic Insights

Formation of 1,3-Benzodithiole

This reaction is a classic nucleophilic substitution. The thiol groups of 1,2-benzenedithiol are deprotonated by a base, typically a hydroxide, to form a dithiolate. This potent nucleophile then undergoes a double SN2 reaction with dichloromethane, displacing both chloride ions to form the five-membered heterocyclic ring.

Deprotonation to 2-Lithio-1,3-benzodithiole

The proton at the 2-position of 1,3-benzodithiole is significantly more acidic than a typical methylene proton due to the electron-withdrawing and stabilizing effects of the two adjacent sulfur atoms. Treatment with a strong organolithium base, such as n-butyllithium, readily abstracts this proton to generate a highly reactive carbanion, 2-lithio-1,3-benzodithiole.[2][3] This intermediate is a powerful nucleophile.

Phosphonylation

The final step involves the nucleophilic attack of the 2-lithio-1,3-benzodithiole carbanion on the electrophilic phosphorus atom of dimethyl chlorophosphate. This results in the displacement of the chloride leaving group and the formation of the desired carbon-phosphorus bond, yielding 1,3-Benzodithiol-2-ylphosphonic Acid Dimethyl Ester.

Caption: Overall synthetic workflow.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, lab coat, and gloves) must be worn. Organolithium reagents are pyrophoric and should be handled with extreme care under an inert atmosphere.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Notes |

| 1,2-Benzenedithiol | 142.24 | 1.236 | 119-120 (17 mmHg) | Corrosive, stench |

| Dichloromethane | 84.93 | 1.326 | 39.6 | Volatile, suspected carcinogen |

| Sodium Hydroxide | 40.00 | - | - | Corrosive |

| n-Butyllithium | 64.06 | ~0.68 (in hexanes) | - | Pyrophoric, moisture sensitive |

| Tetrahydrofuran (THF) | 72.11 | 0.889 | 66 | Anhydrous, freshly distilled |

| Dimethyl chlorophosphate | 144.49 | 1.34 | 77-78 (15 mmHg) | Corrosive, moisture sensitive |

| Diethyl Ether | 74.12 | 0.713 | 34.6 | Flammable |

| Hexanes | - | ~0.655 | ~69 | Flammable |

Step 1: Synthesis of 1,3-Benzodithiole

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,2-benzenedithiol (10.0 g, 70.3 mmol) and ethanol (100 mL).

-

In a separate beaker, dissolve sodium hydroxide (5.62 g, 140.6 mmol) in water (20 mL).

-

Add the sodium hydroxide solution dropwise to the stirred solution of 1,2-benzenedithiol.

-

After the addition is complete, add dichloromethane (6.54 g, 5.0 mL, 77.3 mmol) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4 hours.

-

After cooling to room temperature, pour the reaction mixture into water (200 mL) and extract with diethyl ether (3 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or recrystallization from ethanol to yield 1,3-benzodithiole as a white solid.

Step 2: Synthesis of 2-Lithio-1,3-benzodithiole

Note: This reaction must be carried out under an inert atmosphere (argon or nitrogen) using anhydrous solvents and oven-dried glassware.

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,3-benzodithiole (5.0 g, 32.4 mmol) and anhydrous tetrahydrofuran (THF) (100 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.6 M in hexanes, 22.3 mL, 35.7 mmol) dropwise to the stirred solution over 30 minutes, maintaining the temperature below -70 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for an additional 1 hour. The formation of the lithiated species is typically indicated by a color change. This solution of 2-lithio-1,3-benzodithiole is used directly in the next step.

Step 3: Synthesis of 1,3-Benzodithiol-2-ylphosphonic Acid Dimethyl Ester

-

To the freshly prepared solution of 2-lithio-1,3-benzodithiole at -78 °C, add dimethyl chlorophosphate (5.14 g, 3.8 mL, 35.7 mmol) dropwise via a syringe over 20 minutes.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

-

Combine the organic layers, wash with water (100 mL) and brine (100 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 1,3-Benzodithiol-2-ylphosphonic Acid Dimethyl Ester as a solid or a viscous oil.

References

-

Gimbert, Y., Moradpour, A., Bittner, S., & Jordis, U. (1989). Reactions of 2-lithio-1,3-benzodithiole with carbon disulfide: Forth and back processes. Tetrahedron Letters, 30(7), 819-822. [Link][2][3]

-

Seebach, D., & Corey, E. J. (1975). Generation and synthetic applications of 2-lithio-1,3-dithianes. The Journal of Organic Chemistry, 40(2), 231-237. [Link]

-

Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927. [Link]

- Engel, R. (2011).

-

McKenna, C. E., & Hower, J. (1977). A convenient synthesis of phosphonate analogues of pyrophosphate. Tetrahedron Letters, 18(48), 4235-4238. [Link][1]

-

Shah, S. T. A., et al. (2020). One-Pot Phosphonylation of Heteroaromatic Lithium Reagents: The Scope and Limitations of Its Use for the Synthesis of Heteroaromatic Phosphonates. Molecules, 25(21), 5035. [Link]

Sources

An In-depth Technical Guide to the Spectral Characteristics of Dimethyl 1,3-Benzodithiol-2-ylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 1,3-benzodithiol-2-ylphosphonate (CAS Number 62217-35-0) is a unique organophosphorus compound featuring a dimethoxyphosphoryl group attached to the 2-position of a 1,3-benzodithiole core.[1][2] This molecule holds potential interest in various chemical and pharmaceutical research areas due to the combined functionalities of the phosphonate and the benzodithiole moieties. The phosphonate group is a key pharmacophore in many antiviral and anticancer drugs, while the benzodithiole scaffold is explored in materials science and medicinal chemistry. A thorough understanding of its spectral properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

Chemical Structure and Physical Properties

-

Molecular Formula: C₉H₁₁O₃PS₂[1]

-

Molecular Weight: 262.28 g/mol [1]

-

Appearance: White to almost white powder or crystals[2]

-

Melting Point: 120.0 to 124.0 °C[2]

-

Synonyms: 1,3-Benzodithiol-2-ylphosphonic Acid Dimethyl Ester, 2-Dimethoxyphosphinyl-1,3-benzodithiole[2]

Predicted Spectral Data and Interpretation

The following sections detail the anticipated spectral data for this compound. These predictions are based on the analysis of spectral data from analogous organophosphorus and sulfur-containing heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ³¹P NMR spectra will provide key structural information.

The proton NMR spectrum is expected to show three distinct sets of signals:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Predicted Coupling Constants (J, Hz) | Rationale |

| ~ 7.2 - 7.5 | Multiplet | 4H | Aromatic protons (H-4, H-5, H-6, H-7) | The aromatic protons of the benzodithiole ring are expected to appear in this region. The exact splitting pattern will depend on the specific coupling between adjacent and non-adjacent protons, likely resulting in a complex multiplet. | |

| ~ 5.0 - 5.5 | Doublet | 1H | Methine proton (CH-P) | ²J(H,P) ≈ 18-22 Hz | The proton at the 2-position is directly attached to the carbon bearing the phosphonate group. It will be significantly deshielded and will appear as a doublet due to coupling with the phosphorus atom. |

| ~ 3.8 - 4.0 | Doublet | 6H | Methoxy protons (2 x OCH₃) | ³J(H,P) ≈ 10-12 Hz | The six protons of the two equivalent methoxy groups will appear as a doublet due to three-bond coupling with the phosphorus atom. This is a characteristic feature of dimethyl phosphonates.[3] |

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The coupling with the phosphorus atom (¹J(C,P), ²J(C,P), ³J(C,P)) is a key diagnostic feature.

| Predicted Chemical Shift (δ, ppm) | Assignment | Predicted Coupling Constants (J, Hz) | Rationale |

| ~ 135 - 140 | C-3a, C-7a | The quaternary carbons of the benzene ring fused to the dithiole ring are expected in this region. | |

| ~ 122 - 130 | C-4, C-5, C-6, C-7 | The protonated aromatic carbons will appear in this range. | |

| ~ 55 - 60 | C-2 | ¹J(C,P) ≈ 130-150 Hz | The carbon atom directly bonded to the phosphorus will show a large one-bond coupling constant and will be significantly deshielded. |

| ~ 53 - 55 | OCH₃ | ²J(C,P) ≈ 5-10 Hz | The carbons of the methoxy groups will appear as a doublet due to two-bond coupling with the phosphorus atom.[3] |

The ³¹P NMR spectrum is a simple yet powerful tool for characterizing organophosphorus compounds.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| ~ +15 to +25 | Singlet (proton decoupled) | The chemical shift is characteristic for phosphonates of this type. In a proton-decoupled spectrum, a single sharp signal is expected. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch | Characteristic stretching vibrations for C-H bonds on an aromatic ring. |

| ~ 2950 - 2850 | Medium | Aliphatic C-H stretch | Stretching vibrations of the C-H bonds in the methoxy groups. |

| ~ 1580 - 1450 | Medium to Strong | C=C aromatic ring stretch | Skeletal vibrations of the benzene ring. |

| ~ 1250 - 1270 | Strong | P=O stretch | The phosphoryl group exhibits a very strong and characteristic absorption in this region.[4] |

| ~ 1020 - 1050 | Strong | P-O-C stretch | The stretching vibrations of the P-O-C bonds in the phosphonate ester are typically strong. |

| ~ 750 - 700 | Strong | C-S stretch | The carbon-sulfur bonds in the dithiole ring will have characteristic absorptions in the fingerprint region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) could be used.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 262, corresponding to the molecular weight of the compound.

-

Key Fragmentation Patterns:

-

Loss of a methoxy group (-OCH₃) to give a fragment at m/z = 231.

-

Loss of the entire dimethoxyphosphoryl group (•P(O)(OCH₃)₂) to give the 1,3-benzodithiolyl cation at m/z = 153.

-

Cleavage of the P-C bond to generate the dimethoxyphosphoryl cation at m/z = 109.

-

Fragmentation of the benzodithiole ring system, although likely less prominent than the loss of the phosphonate substituents.

-

Experimental Protocols

The following are generalized protocols for obtaining the spectral data described above. Instrument parameters should be optimized for the specific spectrometer being used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance series).

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse program for proton NMR.

-

Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum with proton decoupling.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

-

-

³¹P NMR Acquisition:

-

Acquire the spectrum with proton decoupling.

-

Use an external standard of 85% H₃PO₄ (0 ppm) for referencing.

-

IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile for ESI-MS, or introduce it directly for EI-MS.

-

Instrumentation: Use a mass spectrometer equipped with an ESI or EI source.

-

Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Workflow Diagrams

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis of this compound.

NMR Data Interpretation Logic

Caption: Logical relationships in the NMR spectral interpretation of the target compound.

Conclusion

This technical guide provides a comprehensive overview of the expected spectral characteristics of this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, researchers can confidently identify and characterize this molecule. The provided experimental protocols and workflow diagrams serve as a practical resource for obtaining and interpreting the necessary spectral data. As with any predictive analysis, experimental verification remains the gold standard, and this guide is intended to be a valuable tool in that process.

References

-

Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 25.16 MHz, CDCl₃, experimental) (HMDB0033967). Retrieved from [Link]

- Various Authors. (n.d.). NMR Spectra of New Compounds.

- Supporting Information for "Unexpected Ester and Phosphonate Radical Generation by Hypervalent Iodine Compounds for Synthesizing 6-Phenanthridine Derivatives". (n.d.). Royal Society of Chemistry.

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 300 MHz, CDCl₃, experimental) (HMDB0029573). Retrieved from [Link]

- Pras, N., et al. (2015). Expeditious synthesis of (±)-diethyl 2-alkyl- and 2-aryl-(3-oxoisoindolin-1-yl)

- Oriental Journal of Chemistry. (n.d.).

- Organic Syntheses. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)

- European Open Science. (2021). Synthesis and Characterization of the Structure of Diethyl [(4-{(1H-Benzo[d]Imidazol-1-yl)Methyl}-1H-1,2,3-Triazol-1-yl)(Benzamido)

- Głowacka, I. E., et al. (n.d.). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)

-

MDPI. (2025). Synthesis and Characterization of 6-(1,3-dimethylureido) dibenzo[c,e][5]oxaphosphinine 6-oxide.

- SciSpace. (2021). Synthesis and Characterization of the Structure of Diethyl [(4-{(1H-Benzo[d]Imidazol-1-yl)Methyl}.

- Serigne Abdou Khadir, F., et al. (n.d.). Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)

- SpectraBase. (n.d.). 2-(1,3-Benzodithiol-2-ylidene)-1,3-dibenzoxathiole (dibenzooxatrithiafulvalene,dbottf) - Optional[MS (GC)] - Spectrum.

- MDPI. (2023). Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties.

- Arkivoc. (2009). Studies on the synthesis and fluorescent properties of long-chained 2-(5-alkyl-1, 3, 4-oxadiazol-2-yl)-3H-benzo[f]chromen-3-ones.-oxadiazol-2-yl)-3H-benzo[f]chromen-3-ones*.

Sources

An In-depth Technical Guide to the Discovery and History of Benzodithiole Phosphonates: A Frontier in Medicinal Chemistry

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nascent field of benzodithiole phosphonates. Given the limited direct research on this specific class of compounds, this document synthesizes information from related, well-established areas of medicinal chemistry to propose a foundational understanding. We will explore the potential discovery pathways, logical synthetic approaches, and prospective applications of benzodithiole phosphonates, grounding our discussion in the known chemistry of the benzodithiole core and the versatile phosphonate group.

Introduction: The Convergence of Two Privileged Scaffolds

The field of medicinal chemistry is in a perpetual quest for novel molecular architectures that can address unmet therapeutic needs. The hypothetical fusion of a benzodithiole scaffold with a phosphonate moiety represents a compelling, yet largely unexplored, area of chemical space. This guide aims to bridge this knowledge gap by providing a forward-looking perspective on the discovery and history of what could become a significant class of bioactive molecules.

The benzodithiole core, a heterocyclic system containing a benzene ring fused to a dithiole ring, is a recognized pharmacophore. While less common than its benzothiazole and benzothiophene cousins, its derivatives have been investigated for a range of biological activities, including potential antiviral properties.[1][2][3] The presence of the disulfide bond in the dithiole ring offers unique electronic and conformational properties that can be exploited in drug design.

The phosphonate group (-PO(OR)₂) is a versatile functional group that has made a profound impact on medicinal chemistry.[4] As bioisosteres of phosphates, phosphonates are integral to the design of antiviral nucleoside analogs and other therapeutic agents. Their ability to mimic the transition states of enzymatic reactions, chelate metal ions, and improve pharmacokinetic properties makes them an attractive addition to a wide array of molecular scaffolds.[5]

This guide will lay the groundwork for the systematic exploration of benzodithiole phosphonates, from their conceptualization to their potential realization as next-generation therapeutics.

Proposed Synthetic Pathways: A Logic-Driven Approach

While no dedicated synthetic routes for benzodithiole phosphonates have been extensively reported, we can infer plausible methodologies from the well-established chemistry of heterocyclic phosphonates.[6][7] The primary challenge lies in the formation of the carbon-phosphorus (C-P) bond at the benzodithiole core. Two general strategies can be envisioned: direct phosphonylation of a pre-formed benzodithiole ring or the cyclization of a phosphonate-containing precursor to construct the heterocyclic system.

Direct Phosphonylation of the Benzodithiole Core

This approach focuses on introducing the phosphonate group onto an existing benzodithiole scaffold. The choice of reaction will depend on the desired point of attachment and the substitution pattern of the benzodithiole starting material.

-

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a powerful tool for C-P bond formation.[8] A halogenated benzodithiole could be coupled with a dialkyl phosphite in a Hirao-type reaction.

-

Radical Phosphonylation: Free-radical reactions offer an alternative for the phosphonylation of heteroaromatics. For instance, a radical initiator could be used to generate a phosphonyl radical from a dialkyl phosphite, which could then add to the benzodithiole ring.

Ring-Closure Strategies

An alternative strategy involves the synthesis of an acyclic precursor already bearing the phosphonate group, followed by a cyclization reaction to form the benzodithiole ring. This approach may offer greater control over regioselectivity.

For example, a suitably substituted benzene derivative with a phosphonate group could be elaborated with sulfur-containing reagents to construct the dithiole ring.

Below is a proposed workflow for the synthesis of a generic benzodithiole phosphonate, illustrating a direct phosphonylation approach.

Caption: Proposed Synthetic Workflow for Benzodithiole Phosphonates.

Experimental Protocol: A Representative Synthesis

The following is a hypothetical, yet plausible, experimental protocol for the synthesis of a diethyl benzodithiole phosphonate via a palladium-catalyzed cross-coupling reaction. This protocol is based on established methods for the phosphonylation of aryl halides.[8]

Objective: To synthesize diethyl (1,2-benzodithiol-3-yl)phosphonate.

Materials:

-

3-Chloro-1,2-benzodithiole

-

Diethyl phosphite

-

Palladium(II) acetate (Pd(OAc)₂)

-

1,4-Bis(diphenylphosphino)butane (dppb)

-

Triethylamine (TEA)

-

Anhydrous toluene

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-chloro-1,2-benzodithiole (1.0 mmol), palladium(II) acetate (0.05 mmol), and dppb (0.06 mmol).

-

Evacuate and backfill the flask with nitrogen three times.

-

Add anhydrous toluene (10 mL) via syringe, followed by diethyl phosphite (1.2 mmol) and triethylamine (1.5 mmol).

-

Heat the reaction mixture to 110 °C and stir for 24 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

-

Wash the celite pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired diethyl (1,2-benzodithiol-3-yl)phosphonate.

-

Characterize the final product by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.

Self-Validation: The success of this protocol would be validated by the spectroscopic data confirming the presence of the benzodithiole core and the diethyl phosphonate group, as well as the C-P bond.

Potential Biological Activities and Mechanisms of Action

The biological profile of benzodithiole phosphonates is anticipated to be a composite of the activities of its constituent parts.

-

Antiviral Activity: Benzothiazole and benzothiophene derivatives have demonstrated a broad spectrum of antiviral activities, including against HIV and other viruses.[2][3][9] The benzodithiole core may confer similar properties. The phosphonate moiety is a well-established component of antiviral drugs, where it often acts as a non-hydrolyzable phosphate mimic, inhibiting viral polymerases or other key enzymes.[4]

-

Anticancer Activity: Many heterocyclic compounds, including benzothiazoles, exhibit anticancer properties.[1] The phosphonate group can also contribute to anticancer activity through various mechanisms, including the inhibition of enzymes involved in cell signaling and proliferation.

-

Enzyme Inhibition: Phosphonates are excellent mimics of the tetrahedral transition states of ester and amide hydrolysis.[5] Therefore, benzodithiole phosphonates could be designed as inhibitors of proteases, phosphatases, or other enzymes where the benzodithiole moiety provides specificity for the active site.

The potential mechanism of action of a hypothetical antiviral benzodithiole phosphonate is depicted below.

Caption: Putative Antiviral Mechanism of a Benzodithiole Phosphonate.

Quantitative Data and Future Directions

As this is a prospective analysis, there is no direct quantitative data for benzodithiole phosphonates. However, we can present representative data from the literature for related heterocyclic phosphonates to provide a benchmark for future studies.

| Compound Class | Target | Activity (IC₅₀/EC₅₀) | Reference |

| Benzothiazole Derivatives | Anti-HIV | < 7 µg/ml | [2] |

| Benzotriazole Derivatives | Coxsackievirus B5 | 6 - 18.5 µM | [10] |

| α-Hydroxy-α-(benzothiophen-2-yl)-methylphosphonates | Cytotoxic Activity (various cancer cell lines) | Significant Activity | [11] |

The future of benzodithiole phosphonates lies in the synthesis and screening of a diverse library of these compounds. Key research directions include:

-

Exploration of Synthetic Methodologies: The development of efficient and scalable synthetic routes is paramount.

-

Structure-Activity Relationship (SAR) Studies: A systematic investigation of the effects of substitution on both the benzodithiole ring and the phosphonate ester groups will be crucial for optimizing biological activity.

-

Elucidation of Mechanisms of Action: Detailed biochemical and cellular assays will be necessary to understand how these compounds exert their biological effects.

Conclusion

Benzodithiole phosphonates represent a promising, yet uncharted, territory in medicinal chemistry. By leveraging the known biological activities of the benzodithiole core and the versatile properties of the phosphonate group, there is a significant opportunity to discover novel therapeutic agents. This guide has provided a foundational framework for initiating research in this exciting area, from proposing synthetic strategies to outlining potential biological applications. The path forward requires a dedicated effort in synthetic chemistry and biological screening to unlock the full potential of this novel class of compounds.

References

-

3H-1,2-Benzodithiol-3-one, 97% | 375462-5G. Scientific Laboratory Supplies. [Link]

-

Synthetic and Biological Applications of Benzothiazole Phosphonates. (2017). ResearchGate. [Link]

-

Benzothiazoles as potential antiviral agents. (2020). PMC. [Link]

-

Benzothiazole: As an Antiviral Agent. (2021). Sciforum. [Link]

-

Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. (2022). MDPI. [Link]

-

3H-1,2-BENZODITHIOL-3-ONE | CAS 1677-27-6. Matrix Fine Chemicals. [Link]

-

Benzodiazepines: Drugs with Chemical Skeletons Suitable for the Preparation of Metallacycles with Potential Pharmacological Activity. (2021). MDPI. [Link]

-

Synthesis and the Biological Activity of Phosphonylated 1,2,3-Triazolenaphthalimide Conjugates. (2016). PMC. [Link]

-

Phosphonate synthesis by substitution or phosphonylation. Organic Chemistry Portal. [Link]

-

New synthesis and reactions of phosphonates. (2011). Iowa Research Online. [Link]

-

Chemoselective Activation of Diethyl Phosphonates: Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds. (2018). PMC. [Link]

-

Nucleoside H-phosphonates. 13. Studies on 3H-1,2-benzodithiol-3-one derivatives as sulfurizing reagents for H-phosphonate and H-phosphonothioate diesters. (1991). The Journal of Organic Chemistry. [Link]

-

Antiviral activity of benzotriazole derivatives. 5-[4-(Benzotriazol-2-yl)phenoxy]-2,2-dimethylpentanoic acids potently and selectively inhibit Coxsackie Virus B5. (2016). PubMed. [Link]

-

Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2023). MDPI. [Link]

-

SYNTHESIS OF HETEROCYCLIC SUBSTITUTED PHOSPHONATES, PHOSPHONIC AND PHOSPHINIC ACIDS. (2016). Faculty of Chemistry, Wroclaw University of Science and Technology. [Link]

-

Synthesis and Cytotoxic Activity of a New Family of α-Hydroxyphosphonates with the Benzothiophene Scaffold. (2021). PMC. [Link]

-

Medicinal significance of benzothiazole scaffold: an insight view. (2013). PubMed. [Link]

-

Multicomponent reactions: A simple and efficient route to heterocyclic phosphonates. (2014). Beilstein Journal of Organic Chemistry. [Link]

-

Benzothiazole Moiety and Its Derivatives as Antiviral Agents. (2022). MDPI. [Link]

-

Overview of Biologically Active Nucleoside Phosphonates. (2020). Frontiers in Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzothiazoles as potential antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sciforum.net [sciforum.net]

- 4. Frontiers | Overview of Biologically Active Nucleoside Phosphonates [frontiersin.org]

- 5. jchemrev.com [jchemrev.com]

- 6. Research Portal [iro.uiowa.edu]

- 7. BJOC - Multicomponent reactions: A simple and efficient route to heterocyclic phosphonates [beilstein-journals.org]

- 8. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Cytotoxic Activity of a New Family of α-Hydroxyphosphonates with the Benzothiophene Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical and Practical Guide to Dimethyl 1,3-Benzodithiol-2-ylphosphonate: Synthesis, Characterization, and Computational Analysis

Abstract

This technical guide provides a comprehensive overview of Dimethyl 1,3-Benzodithiol-2-ylphosphonate, a molecule of interest for its potential applications in medicinal chemistry and materials science. While this compound is noted as a key synthetic intermediate, detailed theoretical and experimental studies are not widely published.[1] This document, therefore, serves as both a summary of known information and a proposed framework for its in-depth study. We will outline a plausible synthetic route, detail the necessary spectroscopic and crystallographic characterization methods, and lay out a comprehensive theoretical analysis using Density Functional Theory (DFT). This guide is intended for researchers and professionals in drug development and organophosphorus chemistry, providing the foundational knowledge to synthesize, characterize, and computationally model this promising molecule.

Introduction: The Significance of the Benzodithiol Phosphonate Scaffold

The fusion of a phosphonate group with a sulfur-containing heterocyclic system, such as the 1,3-benzodithiol moiety, creates a molecule with a unique electronic and structural profile. Organophosphorus compounds are integral to numerous applications, from pharmaceuticals to agrochemicals, owing to the versatile reactivity and biological activity associated with the phosphorus center.[2] The 1,3-benzodithiol core, a sulfur-containing heterocycle, is a structural motif found in various organic materials and biologically active molecules.[3] The combination of these two functionalities in this compound suggests its potential as a valuable building block for the synthesis of novel therapeutic agents and functional materials.

This guide will provide a robust starting point for researchers interested in this molecule by proposing a detailed experimental and theoretical workflow.

Synthesis and Spectroscopic Characterization

Proposed Synthetic Protocol

A likely synthetic pathway involves a one-pot reaction of 1,2-benzenedithiol, formaldehyde, and dimethyl phosphite. This approach is analogous to the well-established Pudovik reaction.

Step-by-Step Protocol:

-

Reaction Setup: To a stirred solution of 1,2-benzenedithiol (1.0 eq.) in a suitable solvent such as toluene or dichloromethane, add aqueous formaldehyde (1.1 eq.).

-

Addition of Phosphite: To this mixture, add dimethyl phosphite (1.0 eq.) dropwise at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) to determine the consumption of the starting materials.

-

Work-up and Purification: Upon completion, the reaction mixture should be washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate and the solvent removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Spectroscopic Characterization

The successful synthesis of the target molecule must be confirmed through a suite of spectroscopic techniques. Based on the characterization of similar organophosphorus compounds, the following spectral data are anticipated.[4][5][6][7]

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the benzodithiol ring (multiplets), a doublet for the methoxy protons on the phosphonate group due to coupling with phosphorus, and a doublet for the proton at the 2-position of the dithiol ring, also coupled to the phosphorus atom. |

| ¹³C NMR | Signals for the aromatic carbons, a doublet for the methoxy carbons coupled to phosphorus, and a doublet for the carbon at the 2-position of the dithiol ring with a characteristic large one-bond C-P coupling constant. |

| ³¹P NMR | A single resonance in the typical range for phosphonates, confirming the presence and electronic environment of the phosphorus nucleus. |

| IR Spectroscopy | Characteristic absorption bands for P=O stretching, P-O-C stretching, and C-S stretching, as well as aromatic C-H and C=C stretching. |

| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of C9H11O3PS2, which can be confirmed using high-resolution mass spectrometry (HRMS). |

X-ray Crystallography

To definitively determine the three-dimensional structure of this compound, single-crystal X-ray diffraction analysis is indispensable.

Crystallization and Data Collection Protocol

-